ethyl 4-(2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate
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Description
Ethyl 4-(2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C21H20N4O5S2 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.08751210 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate, with the CAS number 895648-85-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H20N4O5S2
- Molecular Weight : 472.5 g/mol
- Structure : The compound features a benzoate moiety linked to a pyrimidine derivative that contains a sulfanyl group, which is critical for its biological activity.
Synthesis
The synthesis of this compound involves several steps typically starting from commercially available precursors. The synthetic pathway often includes:
- Formation of the pyrimidine ring via cyclization reactions.
- Introduction of the sulfanyl group through nucleophilic substitution.
- Coupling with the benzoate moiety to yield the final product.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values reported range from 3.12 to 50 µg/mL, indicating a broad spectrum of antimicrobial efficacy .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Candida albicans | 6.25 |
The proposed mechanism of action for this compound involves inhibition of key enzymes necessary for bacterial cell wall synthesis and protein synthesis. This dual action disrupts cellular integrity and function, leading to cell death.
Case Studies
- Study on Antimicrobial Efficacy : A study published in PubMed evaluated a series of compounds similar to this compound and reported significant antimicrobial activity against various pathogens, suggesting that structural modifications can enhance efficacy .
- In Vivo Studies : Preliminary in vivo studies on animal models have indicated that derivatives of this compound can reduce infection rates significantly when administered alongside standard antibiotics, showcasing potential as an adjunct therapy .
- Toxicity Assessment : Toxicological evaluations have been performed to assess the safety profile of this compound. Results indicate minimal cytotoxic effects at therapeutic doses, making it a promising candidate for further development .
Properties
IUPAC Name |
ethyl 4-[[2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S2/c1-2-30-20(27)14-8-10-15(11-9-14)24-18(26)13-31-21-23-12-17(19(22)25-21)32(28,29)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,24,26)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYLUBUKAASFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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